REACTION_CXSMILES
|
[NH:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[OH:19])C(C)=O.C(=O)([O-])[O-].[K+].[K+].[OH-].[K+].[CH2:28](Cl)[CH3:29]>C(O)C>[NH2:1][C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:16])=[O:17])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[O:19][CH2:28][CH3:29] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
98.1 g
|
Type
|
reactant
|
Smiles
|
N(C(=O)C)C1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)O
|
Name
|
|
Quantity
|
34.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
115 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
C(C)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are introduced into a 1.3 l autoclave
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
to cool somewhat
|
Type
|
FILTRATION
|
Details
|
the salt residue is filtered off
|
Type
|
ADDITION
|
Details
|
after adding 100 g of water, 460 g of ethanol (water-containing)
|
Type
|
DISTILLATION
|
Details
|
are distilled off from the filtrate
|
Type
|
ADDITION
|
Details
|
50 ml of 50% strength sodium hydroxide solution are added dropwise to the mixture at a temperature of 98° C
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the product which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with 100 ml of saturated sodium chloride solution
|
Type
|
FILTRATION
|
Details
|
After filtering off
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 113.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |